dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing sulfur atoms, known for their aromatic properties and significant applications in various fields such as organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include:
Condensation Reactions: Utilizing sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives.
Paal-Knorr Synthesis: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Cyclization Reactions: Involving thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation and cyclization reactions, optimized for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the thiophene ring using halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
Dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in cellular processes such as signal transduction and metabolic pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of specific enzymes, and interaction with cellular receptors to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-methyl-5-(propionylamino)thiophene-2,4-dicarboxylate .
- Dimethyl thiophene-2,5-dicarboxylate .
Uniqueness
Dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate stands out due to its unique cyclopenta[b]thiophene structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel materials and exploring new biological activities.
Properties
Molecular Formula |
C14H17NO5S |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C14H17NO5S/c1-4-9(16)15-12-11(14(18)20-3)10-7(13(17)19-2)5-6-8(10)21-12/h7H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
MDLPUSVEFZJCSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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